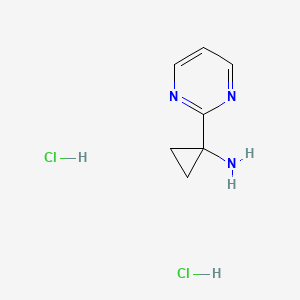

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-ylcyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-7(2-3-7)6-9-4-1-5-10-6;;/h1,4-5H,2-3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHPEBFLEMKIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of specific structural motifs is paramount to engineering molecules with enhanced pharmacological profiles. 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride, identified by the CAS number 1215107-61-1 , represents a quintessential example of such a privileged scaffold.[1][2] This molecule ingeniously marries the well-established biological significance of the pyrimidine ring with the unique conformational and metabolic advantages conferred by the cyclopropylamine moiety.

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved drugs, valued for its ability to engage in various biological interactions.[3] Concurrently, the incorporation of a cyclopropyl group is a widely recognized strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[4] This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, a plausible synthetic route, its applications as a strategic building block, methods for its analytical characterization, and essential safety considerations.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is the foundation of its effective application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1215107-61-1 | [1][2] |

| Molecular Formula | C₇H₁₁Cl₂N₃ | Inferred from Dihydrochloride Salt |

| Molecular Weight | 208.09 g/mol | Inferred from Dihydrochloride Salt |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% | [2][5] |

| Free Base CAS | 1159878-06-4 | [6] |

| Free Base Formula | C₇H₉N₃ | [6] |

| Free Base MW | 135.17 g/mol | [6] |

Note: The molecular formula and weight are presented for the dihydrochloride salt, which is the subject of this guide. The properties of the free base are provided for reference.

The dihydrochloride salt form suggests good aqueous solubility, a desirable trait for biological screening and formulation development. The presence of a primary amine and the pyrimidine ring provides both hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.

Proposed Synthesis Pathway: A Strategic Approach

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile

-

To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add cyclopropylnitrile dropwise to the LDA solution and stir for 1 hour to form the cyclopropylnitrile anion.

-

In a separate flask, dissolve 2-chloropyrimidine in anhydrous THF.

-

Slowly add the solution of the cyclopropylnitrile anion to the 2-chloropyrimidine solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile.

Step 3: Reduction to 1-(Pyrimidin-2-yl)cyclopropan-1-amine

-

Carefully add lithium aluminum hydride (LiAlH₄) to a flask containing anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile in THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(pyrimidin-2-yl)cyclopropan-1-amine.

Step 4: Formation of the Dihydrochloride Salt

-

Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or methanol.

-

Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Development: A Scaffold of High Potential

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine serves as a convenient handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides.

Key Advantages of the Scaffold:

-

Metabolic Stability: The cyclopropyl group is known to block potential sites of metabolism, thereby increasing the half-life of a drug molecule.[4]

-

Conformational Rigidity: The rigid cyclopropane ring can help to lock a molecule into a specific conformation that is optimal for binding to its biological target, potentially increasing potency and selectivity.

-

Improved Physicochemical Properties: The introduction of the cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

-

Vectorial Exit: The pyrimidine ring provides a defined vector for substitution, allowing for systematic exploration of the surrounding chemical space to optimize target engagement.

-

Diverse Biological Activities: Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3]

This building block is particularly well-suited for the synthesis of inhibitors of kinases, proteases, and other enzymes where a primary amine can be used to form key interactions in the active site.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While specific spectral data is not publicly available, the following techniques would be employed for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, as well as the diastereotopic protons of the cyclopropyl ring. The chemical shifts and coupling constants of these signals would be diagnostic of the structure. The presence of the amine proton would also be observable, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three unique carbons of the pyrimidine ring and the carbons of the cyclopropyl group, including the quaternary carbon attached to the amine and pyrimidine moieties.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (C₇H₉N₃), the expected exact mass would be approximately 135.08. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to this mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the compound.[7] A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be developed. The purity would be determined by the area percentage of the main peak detected by a UV detector, typically at a wavelength where the pyrimidine ring has strong absorbance (around 254 nm).

Safety and Handling: A Prudent Approach

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds, such as N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride and cyclopropylamine, can provide guidance on safe handling procedures.[8][9]

Potential Hazards:

-

Skin and Eye Irritation: Amine hydrochlorides can be irritating to the skin and eyes.[8]

-

Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.

-

Toxicity: The toxicological properties have not been thoroughly investigated.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[8]

Researchers should always consult the most up-to-date SDS provided by the supplier before handling this compound.

Conclusion and Future Outlook

This compound stands out as a high-value building block for medicinal chemists. Its unique combination of a biologically relevant heterocycle and a conformationally constrained, metabolically robust aliphatic ring system provides a powerful platform for the design of novel therapeutic agents. The synthetic accessibility and the versatile reactivity of its primary amine functionality ensure its continued application in the exploration of new chemical space. As the drive for molecules with improved drug-like properties continues, scaffolds like this will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines.

References

- 1. appretech.com [appretech.com]

- 2. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS: 1215107-61-1 | AChemBlock [achemblock.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 5. 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride - CAS:1215107-61-1 - Abovchem [abovchem.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-2-yl)cyclopropan-1-amine Hydrochloride

Abstract

1-(Pyrimidin-2-yl)cyclopropan-1-amine and its salts are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. A profound understanding of the physical properties of these intermediates is paramount for their effective application in synthesis, formulation, and biological screening. This technical guide provides an in-depth analysis of the core physicochemical characteristics of 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering not only reference data but also the fundamental experimental methodologies required for its characterization. The guide covers chemical identity, core physical properties such as melting point and solubility, and a full suite of spectroscopic analyses (NMR, FT-IR, MS), grounding all protocols in established scientific principles to ensure data integrity and reproducibility.

Chemical Identity and Structure

Nomenclature and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise identity. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride is a salt, formed from the reaction of the primary amine free base with hydrochloric acid. This protonation significantly influences its physical properties, particularly solubility.

| Identifier | Value | Source |

| IUPAC Name | 1-(pyrimidin-2-yl)cyclopropan-1-amine;hydrochloride | [1] |

| CAS Number | 1215107-61-1 | [1][2][3] |

| Molecular Formula | C₇H₁₀ClN₃ | [2][3] |

| Molecular Weight | 171.63 g/mol | [1][2][3] |

| Free Base Formula | C₇H₉N₃ | [4] |

| Free Base MW | 135.17 g/mol | [4] |

A Note on the Hydrochloride Form: Mono- vs. Dihydrochloride

The topic specifies the "dihydrochloride" salt. However, available chemical supplier data consistently lists the molecular formula and weight corresponding to the monohydrochloride salt.[1][2][3] From a chemical standpoint, the primary aliphatic amine is significantly more basic than the nitrogen atoms of the electron-deficient pyrimidine ring. Therefore, protonation would occur selectively at the exocyclic amine under standard conditions, forming the monohydrochloride. The formation of a stable dihydrochloride would require much stronger acidic conditions and is less common. This guide will proceed based on the characterization of the widely available and chemically probable monohydrochloride form.

Core Physical Properties and Their Determination

The macroscopic properties of a compound dictate its handling, formulation, and interaction with biological systems.

Physical State and Appearance

As a small molecule amine salt, 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride is expected to be a crystalline solid at standard temperature and pressure. The color is typically white to off-white. The purity of the substance can often be initially assessed by the uniformity of its crystal structure and color; impurities can lead to discoloration or an amorphous appearance.[5]

Melting Point Analysis

Expertise & Causality: The melting point is a critical indicator of a compound's purity and identity.[6] Pure crystalline solids exhibit a sharp, well-defined melting range, whereas impurities typically depress the melting point and broaden the range.[6] This analysis is a fundamental quality control test in pharmaceutical development.[7]

Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the widely accepted capillary tube method (USP Class Ia).[8]

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.[7][8][9]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Approximation (Optional): If the melting point is unknown, perform a rapid scan (e.g., 10-20 °C/min ramp rate) to determine an approximate range.[9]

-

Precise Determination: For an accurate measurement, set the starting temperature to 5-10 °C below the approximate melting point.[9] Heat at a controlled, slow rate of 1-2 °C per minute to ensure thermal equilibrium.[7][8]

-

Data Recording: Record the temperature at which the first signs of liquid appear (onset) and the temperature at which the sample is completely liquefied (clear point). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Expertise & Causality: Solubility is a critical physicochemical parameter that profoundly impacts drug discovery and development, influencing everything from bioassay reliability to intestinal absorption.[10] As a hydrochloride salt, the compound is anticipated to have good solubility in aqueous media, but this must be quantified. Two distinct types of solubility are assessed: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer. It's a high-throughput screen used early in discovery to flag compounds that might pose challenges.[10][11]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-intensive but accurate measure, crucial for pre-formulation and predicting in-vivo behavior.[11][12]

Protocol 1: Kinetic Solubility Screening (Nephelometry)

-

Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay: Dispense the DMSO stock into a 96-well microtiter plate. Add aqueous buffer (e.g., PBS, pH 7.4) and mix to achieve a range of final concentrations.

-

Measurement: Immediately measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which significant precipitation is detected is the kinetic solubility.[10][13]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

-

Incubation: Add an excess of the solid compound to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.[12]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][12]

-

Separation: Separate the undissolved solid from the solution via filtration or centrifugation.[10][14]

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[12]

Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or reference compound, a combination of NMR, FT-IR, and MS is essential for complete characterization.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.[16] For this compound, ¹H NMR will confirm the presence and connectivity of the pyrimidine and cyclopropyl protons, while ¹³C NMR will identify each unique carbon atom in the structure.

Predicted Spectral Features:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Notes |

| ¹H NMR | 8.5 - 9.0 | Triplet/Doublet of doublets (Pyrimidine H) |

| 7.0 - 7.5 | Triplet/Doublet of doublets (Pyrimidine H) | |

| 3.0 - 5.0 (broad) | Singlet (Ammonium -NH₃⁺ protons, exchangeable with D₂O)[17] | |

| 1.5 - 2.0 | Multiplet (Cyclopropyl -CH₂- protons) | |

| ¹³C NMR | 160 - 170 | Pyrimidine C (adjacent to N and C-NH₃⁺) |

| 155 - 160 | Pyrimidine C (between N atoms) | |

| 115 - 125 | Pyrimidine C | |

| 30 - 40 | Quaternary Cyclopropyl C (C-NH₃⁺) | |

| 10 - 20 | Cyclopropyl -CH₂- carbons |

Note: Predictions are based on general principles for pyrimidine derivatives and cyclopropylamines.[16][18][19][20][21]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For an amine salt, the N-H stretching and bending vibrations are particularly diagnostic.[22][23]

Predicted Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3200 - 2700 | N-H Stretch (Ammonium, R-NH₃⁺) | Strong, very broad envelope, often with superimposed C-H stretches.[22][23] |

| ~3100 - 2900 | C-H Stretch (Aromatic & Aliphatic) | Medium-sharp peaks, often overlapping with the broad N-H band. |

| 1625 - 1560 | N-H Bend (Asymmetric) | Medium, sharp.[22][24] |

| 1550 - 1500 | N-H Bend (Symmetric) | Medium, sharp.[22][24] |

| 1575 - 1400 | C=N, C=C Stretch (Pyrimidine Ring) | Multiple sharp bands of variable intensity.[19] |

| 1335 - 1250 | C-N Stretch (Aromatic Amine type) | Strong.[24] |

Note: The chloride (Cl⁻) counter-ion does not have vibrations in the mid-IR range.[22]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural components.[25] For this compound, we would expect to see the molecular ion of the free base after the loss of HCl.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion: The primary ion observed will be that of the free base [M]⁺ at m/z ≈ 135.1 .

-

Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the bond adjacent to the nitrogen. Loss of the cyclopropyl ring could occur.

-

Ring Fragmentation: The pyrimidine or cyclopropane rings may undergo characteristic fragmentation. The base peak for simple cyclopropylamine is often related to the loss of an ethylene molecule from the ring.[26][27]

Caption: General Workflow for Mass Spectrometry Analysis.

Conclusion

1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride is a key chemical intermediate whose utility is fundamentally linked to its physical properties. This guide has established its chemical identity as a monohydrochloride salt and provided a comprehensive framework for its characterization. By employing the detailed protocols for melting point analysis, solubility determination, and spectroscopic identification (NMR, FT-IR, MS), researchers can ensure the quality, purity, and identity of this compound. This self-validating system of analysis provides the trustworthiness required for its successful application in advanced synthetic chemistry and the rigorous environment of drug development.

References

-

Solubility Test | AxisPharm. 10

-

Solubility Testing of Drug Candidates - Pharma.Tips. 12

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. 16

-

Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram - ResearchGate. 26

-

Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide - Benchchem. 25

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. 14

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. 18

-

[Development of solubility screening methods in drug discovery]. | Semantic Scholar. 13

-

Melting Point Determination in Pharmaceutical Industry - NANOLAB. 6

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. 8

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. 19

-

4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. 11

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. 22

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. 20

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. 21

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. 23

-

Melting Point Determination - ResolveMass Laboratories Inc. 7

-

Experiment 1 - Melting Points. 9

-

Cyclopropylamine - the NIST WebBook. 27

-

The infrared spectra of secondary amines and their salts - ResearchGate. 28

-

1215107-61-1 | 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride - Moldb. 2

-

1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride - 南京菲泓科技有限公司.

-

1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride - Appretech Scientific Limited. 3

-

1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS - Advanced ChemBlocks. 1

-

1159878-06-4 | 1-(Pyrimidin-2-yl)cyclopropan-1-amine | ChemScene. 4

-

Mass spectrometry of derivatives of cyclopropene fatty acids - PubMed. 29

-

Small Molecule Drug Characterization and Purity Analysis - Agilent. 15

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. 17

-

IR: amines. 24

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. 5

Sources

- 1. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS: 1215107-61-1 | AChemBlock [achemblock.com]

- 2. 1215107-61-1 | 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride - Moldb [moldb.com]

- 3. appretech.com [appretech.com]

- 4. chemscene.com [chemscene.com]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. resolvemass.ca [resolvemass.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Solubility Test | AxisPharm [axispharm.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 13. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. agilent.com [agilent.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Cyclopropylamine [webbook.nist.gov]

- 28. researchgate.net [researchgate.net]

- 29. Mass spectrometry of derivatives of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)cyclopropan-1-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and its emerging applications, particularly in the design of targeted therapies.

Introduction: The Convergence of a Privileged Scaffold and a Bioisosteric Moiety

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical motifs. This compound represents the strategic union of two such important structural features: the pyrimidine ring and the cyclopropylamine moiety.

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for a wide range of biological targets.[1]

The cyclopropyl group, on the other hand, is increasingly utilized as a bioisostere for larger, more flexible alkyl or aryl groups.[2] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to improved binding affinity and selectivity for its target protein. Furthermore, the strained nature of the cyclopropane ring can influence metabolic stability and other pharmacokinetic properties.[2] The amine functionality provides a crucial handle for further chemical elaboration, allowing for the facile incorporation of this building block into larger, more complex drug candidates.

This guide will provide a detailed examination of the dihydrochloride salt of 1-(pyrimidin-2-yl)cyclopropan-1-amine, a stable and readily handleable form of this valuable synthetic intermediate.

Chemical Structure and Physicochemical Properties

The chemical identity of 1-(pyrimidin-2-yl)cyclopropan-1-amine and its hydrochloride and dihydrochloride salts are summarized in the table below. The dihydrochloride form, the focus of this guide, is formed by the protonation of the primary amine and one of the nitrogen atoms in the pyrimidine ring by two equivalents of hydrochloric acid.

| Identifier | 1-(Pyrimidin-2-yl)cyclopropan-1-amine | 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride | This compound |

| CAS Number | 1159878-06-4[3] | 1215107-61-1[4] | Not available |

| Molecular Formula | C₇H₉N₃[3] | C₇H₁₀ClN₃[4] | C₇H₁₁Cl₂N₃ |

| Molecular Weight | 135.17 g/mol [3] | 171.63 g/mol [4] | 208.09 g/mol |

| Appearance | Not specified | Not specified | Likely a solid |

Synthesis and Characterization

A robust and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. Based on established synthetic methodologies for similar compounds, a plausible and efficient synthetic route is proposed, commencing from readily available starting materials.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed through the key intermediate, 1-(pyrimidin-2-yl)cyclopropanecarboxylic acid, which is then converted to the target amine via a Curtius rearrangement.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 1-(Pyrimidin-2-yl)cyclopropanecarbonitrile

The synthesis initiates with the commercially available 2-pyrimidinecarbonitrile.[5] A cyclopropanation reaction using 1,2-dibromoethane in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, would yield the cyclopropylnitrile intermediate. This type of reaction is a known method for the formation of cyclopropane rings.

Step 2: Hydrolysis to 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid

The nitrile group of 1-(pyrimidin-2-yl)cyclopropanecarbonitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation provides the key precursor for the subsequent Curtius rearrangement. This intermediate is also commercially available, offering a potential shortcut in the synthetic sequence.[6]

Step 3: Curtius Rearrangement to 1-(Pyrimidin-2-yl)cyclopropan-1-amine

The Curtius rearrangement is a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. Subsequent reaction with sodium azide forms an acyl azide. Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.

Step 4: Formation of the Dihydrochloride Salt

The final step involves the treatment of the free amine with two equivalents of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the dihydrochloride salt. This provides a stable, crystalline solid that is amenable to storage and handling.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, as well as the diastereotopic methylene protons of the cyclopropane ring. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the ammonium groups and the characteristic absorptions of the pyrimidine ring.

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.

Applications in Drug Discovery

The unique structural features of 1-(pyrimidin-2-yl)cyclopropan-1-amine make it a highly attractive building block for the synthesis of novel drug candidates. Its utility is particularly evident in the development of kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[7][8] Consequently, the development of selective JAK inhibitors is an area of intense research in the pharmaceutical industry.

Several patents disclose the use of pyrimidine-based compounds as potent and selective JAK inhibitors.[4][7][8][9] The 1-(pyrimidin-2-yl)cyclopropan-1-amine moiety can be incorporated into these scaffolds to modulate their potency, selectivity, and pharmacokinetic properties. The rigid cyclopropyl group can help to orient the molecule within the ATP-binding pocket of the kinase, while the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the enzyme.

Figure 2: Conceptual workflow for the application of this compound in the development of JAK inhibitors.

The amine functionality of the building block serves as a convenient attachment point for coupling to other fragments of the inhibitor, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrimidine scaffold and a bioisosteric cyclopropylamine moiety offers a powerful tool for the design of novel therapeutic agents with improved pharmacological profiles. The synthetic route outlined in this guide provides a practical approach to its preparation, and its application in the development of JAK inhibitors highlights its potential in targeted therapies. As the demand for innovative drug candidates continues to grow, we anticipate that this compound will play an increasingly important role in the discovery and development of new medicines.

References

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]

- 5. 2-氰基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. WO2013085802A1 - Pyrrolopyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]

- 8. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

A Comprehensive Technical Guide to 1-(Pyrimidin-2-yl)cyclopropan-1-amine Dihydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will elucidate its core physicochemical properties, with a primary focus on its molecular weight, and present a detailed, plausible synthetic pathway based on established chemical transformations. Furthermore, this document explores the strategic applications of this molecule in drug discovery, contextualized by the unique benefits conferred by its constituent pyrimidine and cyclopropyl moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design of novel therapeutics.

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of distinct structural motifs is a cornerstone of rational drug design. This compound exemplifies this approach, merging two pharmacologically significant scaffolds: the pyrimidine ring and the cyclopropyl group.

-

The Pyrimidine Ring: As a fundamental component of nucleobases, the pyrimidine core is a privileged structure in biochemistry and medicinal chemistry. Its nitrogen atoms serve as key hydrogen bond acceptors and donors, facilitating molecular recognition at enzyme and receptor active sites.

-

The Cyclopropyl Moiety: Far from being a simple saturated ring, the cyclopropyl group offers a unique set of properties. Its rigid, three-dimensional structure provides a conformational constraint that can reduce entropic penalties upon binding to a biological target. The strained C-C bonds possess enhanced π-character, allowing for electronic interactions with target proteins. Critically, the cyclopropyl fragment is known to improve metabolic stability, enhance potency, and increase brain permeability by masking polar groups or optimizing molecular shape.[1]

This guide provides a comprehensive overview of the dihydrochloride salt form of this valuable building block, offering technical insights for its synthesis, characterization, and application.

Physicochemical Properties

1-(Pyrimidin-2-yl)cyclopropan-1-amine is most commonly available as its free base or as a hydrochloride salt to improve stability and solubility. The dihydrochloride form ensures that both the exocyclic amine and one of the pyrimidine nitrogens are protonated. The precise molecular weight is dependent on the form.

| Property | Free Base | Monohydrochloride | Dihydrochloride (Target) |

| Chemical Name | 1-(Pyrimidin-2-yl)cyclopropan-1-amine | 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride | This compound |

| CAS Number | 1159878-06-4[2] | 1215107-61-1[3][4][5] | 1159734-42-5[6] |

| Molecular Formula | C₇H₉N₃[2] | C₇H₁₀ClN₃[3][4][5] | C₇H₁₁Cl₂N₃ |

| Molecular Weight | 135.17 g/mol [2] | 171.63 g/mol [3][4][5] | 208.09 g/mol |

Note: The molecular weight of the dihydrochloride is calculated from the free base (135.17 g/mol ) and two equivalents of HCl (2 x 36.46 g/mol ).

Synthesis and Purification

While proprietary methods may exist, a robust and scalable synthesis of 1-(pyrimidin-2-yl)cyclopropan-1-amine can be designed based on well-established organic chemistry principles, particularly the Curtius rearrangement. This method offers a reliable pathway from a carboxylic acid precursor to the desired amine.[7]

The synthesis begins with the corresponding carboxylic acid, which undergoes a Curtius rearrangement to form an isocyanate intermediate. This intermediate is subsequently trapped and deprotected to yield the target amine, which is then converted to its dihydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

-

Synthesis of N-Boc Protected Amine via Curtius Rearrangement:

-

To a solution of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid[8][9] (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at 0 °C. Causality: Triethylamine acts as a base to form the carboxylate, which then reacts with DPPA to form the acyl azide intermediate. DPPA is a safer alternative to sodium azide for this transformation.

-

After stirring for 1-2 hours at room temperature, slowly heat the reaction mixture to 80-90 °C. Causality: Heating promotes the Curtius rearrangement, where the acyl azide loses N₂ gas to form a highly reactive isocyanate intermediate.

-

Once the rearrangement is complete (monitored by TLC or IR spectroscopy), add anhydrous tert-butanol (3-5 equivalents) and continue heating. Causality: The tert-butanol acts as a nucleophile to trap the isocyanate, forming a stable tert-butyl carbamate (Boc)-protected amine, which is easy to purify.

-

After cooling, perform an aqueous workup and purify the crude product by column chromatography to isolate the N-Boc protected amine.

-

-

Deprotection and Dihydrochloride Salt Formation:

-

Dissolve the purified N-Boc protected amine (1 equivalent) in a suitable solvent such as diethyl ether or methanol.

-

Add a solution of hydrogen chloride (at least 2.2 equivalents) in an anhydrous solvent (e.g., 4M HCl in 1,4-dioxane) dropwise at 0 °C. Causality: The strong acid cleaves the Boc protecting group, releasing the free amine. Using excess HCl ensures the protonation of both the primary amine and a pyrimidine nitrogen to form the thermodynamically stable dihydrochloride salt.

-

Stir the mixture for several hours. The product will typically precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

-

Analytical Characterization

To ensure the identity, purity, and quality of the final compound, a standard battery of analytical techniques is employed. This self-validating system confirms that the correct molecule has been synthesized to the required purity specification.

Caption: Standard analytical workflow for quality control and characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A high-purity sample (>98%) is essential for use in drug discovery to avoid confounding results from impurities.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. It should show a parent ion peak corresponding to the free base ([M+H]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure. The spectra will show characteristic peaks for the pyrimidine ring protons, the diastereotopic protons of the cyclopropyl ring, and the amine proton, with chemical shifts and coupling constants consistent with the assigned structure.

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex drug candidates. Its utility lies in its ability to introduce the pyrimidinyl-cyclopropylamine motif into a target molecule.

Caption: Conceptual use of the building block in synthesizing a drug candidate.

The incorporation of this fragment can achieve several strategic goals in drug design:[1]

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the half-life of a drug.

-

Potency and Selectivity: The rigid cyclopropane ring orients the pyrimidine group in a defined region of 3D space, which can lead to a more optimal and selective fit within a target's binding pocket.

-

Improved Physicochemical Properties: The overall scaffold can influence key properties like solubility, lipophilicity (LogP), and permeability, helping to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Novelty and Patentability: The use of unique building blocks like this one can provide access to novel chemical matter, which is critical for securing intellectual property rights.

Conclusion

This compound is a specialized chemical reagent with significant potential for accelerating drug discovery programs. With a molecular weight of 208.09 g/mol , this building block provides a reliable means of incorporating the pharmacologically relevant pyrimidine and cyclopropyl motifs into lead compounds. Its synthesis via established methods like the Curtius rearrangement and its characterization through standard analytical techniques ensure its quality and utility. For researchers aiming to enhance metabolic stability, potency, and novelty in their drug candidates, this compound represents a valuable tool in the medicinal chemistry arsenal.

References

-

Moldb. 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. [Link]

-

Appretech Scientific Limited. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride. [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Nanjing Fihonest Chemical Co., Ltd. 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1215107-61-1 | 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride - Moldb [moldb.com]

- 4. appretech.com [appretech.com]

- 5. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS: 1215107-61-1 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 1427022-89-6|1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility Profiling of 1-(Pyrimidin-2-yl)cyclopropan-1-amine Dihydrochloride

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a drug candidate are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to success. Poor solubility can cripple a promising molecule, leading to unreliable in vitro assay results, challenging formulation development, and ultimately, poor bioavailability that can terminate a development program.[1][2] This guide is designed for researchers, medicinal chemists, and formulation scientists, providing a comprehensive framework for understanding and experimentally determining the solubility of a specific, complex molecule: this compound.

While specific, publicly available solubility data for this compound is scarce, this guide will leverage it as a case study to illustrate the fundamental principles and robust experimental methodologies required for solubility characterization of ionizable, multi-salt compounds. We will move beyond mere data reporting to explain the causality behind experimental choices, empowering you to build a self-validating solubility package for any small molecule candidate.

Physicochemical Landscape of this compound

Before any experimental work, a thorough understanding of the molecule's structure is essential. The compound is the dihydrochloride salt of a weak base.

-

Molecular Formula (HCl Salt): C₇H₁₀Cl₂N₃

-

Molecular Weight (HCl Salt): ~207.08 g/mol (Note: Different suppliers report weights for mono- and di-hydrochloride salts)[3][4][5]

-

Core Structure: It features two key basic centers: the primary amine on the cyclopropane ring and the pyrimidine ring itself, which contains two nitrogen atoms. The presence of two hydrochloride counter-ions indicates that both primary basic centers are protonated to form the salt.

The solubility of this molecule is not a single value but a profile, heavily dependent on the pH of the aqueous medium. This is due to the equilibrium between the highly soluble ionized (salt) form and the less soluble neutral (free base) form.[6][7] The formation of a dihydrochloride salt is a common strategy to significantly enhance the aqueous solubility of a poorly soluble basic parent compound.[8][9]

The Critical Influence of pKa and pH

The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation. For a weak base and its salt, the solubility increases as the pH of the solution drops significantly below the pKa of the basic functional groups. Since our compound has two basic centers, it will likely have two distinct pKa values. The overall pH-solubility profile will be a composite, showing a plateau of high solubility at low pH where the dicationic species dominates, followed by decreases in solubility as the pH increases past each pKa, leading to the precipitation of the monocationic form and finally the neutral free base.[10][11]

The Common Ion Effect

A crucial consideration for hydrochloride salts is the "common ion effect." In media containing chloride ions, such as physiological fluids or certain buffers, the equilibrium can be shifted, potentially reducing the solubility of the API chloride salt.[8] This can be a critical factor when translating in vitro data to in vivo performance.[8][10]

Experimental Determination of Solubility: A Two-Pronged Approach

To build a comprehensive solubility profile, two distinct types of assays are employed: Kinetic and Thermodynamic. Each provides a different, yet complementary, piece of the puzzle, crucial at different stages of drug development.[1][12]

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility measures the solubility of a compound that precipitates from a solution, typically after being introduced from a DMSO stock. It is not a true equilibrium value but is invaluable for the rapid screening of large numbers of compounds in early discovery.[2][13] Low kinetic solubility can flag compounds that may cause issues in primary biological screening assays.[1]

Protocol: Turbidimetric Kinetic Solubility Assay

This protocol is designed to rapidly assess the concentration at which this compound precipitates from an aqueous buffer.

Rationale: This method leverages the speed of adding a DMSO stock solution to a buffer. The appearance of precipitate (turbidity) is measured by light scattering, providing a rapid, high-throughput assessment.[1][2]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

-

Addition to Buffer: Add the DMSO dilutions to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.

-

Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[1]

-

Turbidity Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal surpasses a predetermined threshold compared to controls.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature.[12][14] This value is critical for lead optimization, formulation development, and predicting in vivo absorption.[12]

Protocol: Shake-Flask Thermodynamic Solubility Assay

This method is the gold-standard for determining equilibrium solubility and is essential for characterizing a late-stage candidate like this compound.

Rationale: By agitating an excess of the solid compound in a solvent for an extended period, this method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved states.[14][15]

Methodology:

-

Compound Addition: Add an excess amount of solid this compound powder to a series of vials, each containing a different aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0). Using the solid powder is crucial as it reflects the true starting material, unlike kinetic assays.[1]

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[1][15] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter to remove any remaining microscopic particles.[15]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][15]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Report the results in mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.[15]

Visualizing the Experimental Workflow

Caption: Hypothetical pH-solubility profile for a dibasic compound.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the results from the described protocols should be summarized in a clear, tabular format for easy comparison and analysis.

| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | [Example Value: >200] | [Example Value: >965] |

| Thermodynamic | Aq. Buffer (pH 2.0) | 25 | [Example Value: 5500] | [Example Value: 26560] |

| Thermodynamic | Aq. Buffer (pH 7.4) | 25 | [Example Value: 150] | [Example Value: 724] |

| Thermodynamic | Aq. Buffer (pH 9.0) | 25 | [Example Value: 25] | [Example Value: 120] |

Note: The values in this table are hypothetical examples for illustrative purposes.

Conclusion: A Roadmap to Comprehensive Understanding

Determining the solubility of a candidate like this compound is a foundational activity in drug development. It requires more than a single measurement; it demands a systematic investigation across different conditions to build a comprehensive profile. By employing both kinetic and thermodynamic assays, researchers can gain early insights for screening and the high-quality, equilibrium data needed for lead optimization and formulation. The principles and detailed protocols outlined in this guide provide a robust framework for generating reliable, reproducible, and meaningful solubility data, ultimately enabling data-driven decisions and de-risking the path to clinical development.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.

-

Dave, V. et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

-

Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

Dave, V., & Gupta, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(7), 2923-2936.

-

BenchChem. Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

-

Pharmaguideline. Factors that Affect the Solubility of Drugs.

-

Gupta, D., & Kumar, N. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 124-136.

-

ChemScene. 1-(Pyrimidin-2-yl)cyclopropan-1-amine.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

-

Advanced ChemBlocks. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97%.

-

Moldb. 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

-

Appretech Scientific Limited. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride.

-

Nanjing Fihonor Chemical Co., Ltd. 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride.

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.

-

Varma, M. V., & Panchagnula, R. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Development and Technology, 10(4), 497-507.

Sources

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS: 1215107-61-1 | AChemBlock [achemblock.com]

- 4. 1215107-61-1 | 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride - Moldb [moldb.com]

- 5. appretech.com [appretech.com]

- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 7. pharmtech.com [pharmtech.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. benchchem.com [benchchem.com]

Unraveling the Therapeutic Potential of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride: A Mechanistic and Methodological Guide

Abstract

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride is a novel small molecule with a chemical architecture suggestive of significant therapeutic promise. This technical guide provides a comprehensive, albeit theoretical, framework for its mechanism of action, drawing upon the well-documented bioactivities of its core structural motifs: the 2-aminopyrimidine scaffold and the cyclopropylamine moiety. We postulate that this compound may function as a potent enzyme inhibitor, potentially targeting epigenetic regulators or neuroactive pathways. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the empirical validation of its therapeutic potential.

Introduction: A Molecule of Intriguing Possibilities

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound emerges as a compound of interest due to the convergence of two pharmacologically significant structural features. The 2-aminopyrimidine core is a prevalent scaffold in a multitude of approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. Concurrently, the cyclopropylamine group is recognized as a "privileged motif" in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability, often leading to enhanced binding affinity and a favorable pharmacokinetic profile[5][6][7]. This unique combination suggests a high probability of potent and selective biological activity.

While direct experimental data on this compound is not yet publicly available, this guide will construct a plausible mechanistic hypothesis and outline a rigorous, multi-faceted approach to its experimental validation.

A Postulated Mechanism of Action: Targeting Epigenetic and Neurological Pathways

Based on the established pharmacology of its constituent moieties, we propose a primary hypothetical mechanism of action centered on enzyme inhibition. The presence of the cyclopropylamine group is particularly suggestive of activity against enzymes that recognize small amine-containing substrates, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO)[5].

The 2-Aminopyrimidine Scaffold: A Versatile Pharmacophore

The 2-aminopyrimidine scaffold is a cornerstone of numerous therapeutic agents, demonstrating a remarkable diversity of biological effects[1][4]. Its presence in anticancer drugs like Imatinib and Palbociclib underscores its potential to interact with kinase domains[2]. Furthermore, derivatives of 2-aminopyrimidine have been shown to possess antimicrobial, anti-inflammatory, and even neurological activities, such as selective agonism of the 5-HT2C receptor[8][9]. This inherent versatility suggests that the pyrimidine ring of our subject compound could serve as a crucial anchoring point within a target protein's binding pocket.

The Cyclopropylamine Moiety: A Key to Potency and Selectivity

The cyclopropylamine group is a powerful tool in drug design, offering a unique combination of structural and electronic properties[5][6]. Its conformational rigidity can lock the molecule into a bioactive conformation, enhancing its affinity for a specific target[5]. This moiety is a key feature in several enzyme inhibitors, including those targeting LSD1, an enzyme implicated in various cancers, and MAO, a well-established target for antidepressants and neuroprotective agents[5]. The cyclopropylamine group can also influence a compound's metabolic stability, although it is important to note its potential for metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates[10].

A Synergistic Hypothesis

We hypothesize that this compound acts as an inhibitor of an enzyme, with the 2-aminopyrimidine ring providing key interactions for binding and the cyclopropylamine moiety contributing to potency and selectivity, potentially through interactions within a catalytic site. Plausible targets include LSD1, given the prevalence of cyclopropylamine in known inhibitors, or enzymes within the central nervous system, such as MAO, where both pyrimidine and cyclopropylamine derivatives have shown activity.

Proposed Therapeutic Applications

Based on our hypothetical mechanism of action, this compound could be investigated for the following therapeutic applications:

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Lysine-Specific Demethylase 1 (LSD1) | The cyclopropylamine moiety is a known pharmacophore for LSD1 inhibitors, which have shown promise in treating various cancers[5][11]. |

| Neurological Disorders | Monoamine Oxidase (MAO) | Cyclopropylamines are a classic feature of MAO inhibitors used in the treatment of depression and Parkinson's disease. The 2-aminopyrimidine core could enhance selectivity and a favorable side-effect profile[5][12]. |

| Infectious Diseases | Bacterial Biofilm Formation | 2-Aminopyrimidine derivatives have demonstrated the ability to modulate bacterial biofilm formation, a key factor in antibiotic resistance[8]. |

A Roadmap for Experimental Validation

To empirically test our mechanistic hypothesis, a systematic and multi-tiered experimental approach is required. The following protocols provide a detailed guide for the initial characterization of this compound.

Initial Target Screening and Binding Affinity

The first step is to identify the molecular target(s) of the compound. A broad-based screening approach is recommended.

Experimental Workflow: Target Identification and Validation

Caption: A tiered approach to target identification and validation.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: LSD1)

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme.

-

H3K4me2 peptide substrate.

-

Horseradish peroxidase (HRP).

-

Amplex Red reagent.

-

This compound (test compound).

-

Known LSD1 inhibitor (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive control in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme to each well.

-

Add the diluted test compound or control to the respective wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction and add HRP and Amplex Red.

-

Measure the fluorescence (excitation 530 nm, emission 590 nm) to quantify the amount of hydrogen peroxide produced, which is proportional to LSD1 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular and Functional Assays

Once a primary target is validated, it is crucial to assess the compound's activity in a cellular context.

Signaling Pathway: Hypothetical LSD1 Inhibition

Caption: Postulated pathway of LSD1 inhibition.

Protocol 2: Cancer Cell Line Proliferation Assay

-

Cell Lines: Select cancer cell lines known to be sensitive to LSD1 inhibition (e.g., acute myeloid leukemia cell lines).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

Concluding Remarks and Future Directions

This compound stands as a promising candidate for drug discovery, embodying a rational design that leverages the strengths of two well-established pharmacophores. The hypothetical mechanisms of action presented in this guide, centered on the inhibition of key enzymes in oncology and neurology, provide a solid foundation for its further investigation. The outlined experimental workflows offer a clear and logical path to elucidate its true biological activity and therapeutic potential. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate its in vivo efficacy and safety profile.

References

- BenchChem. (n.d.). Literature review of cyclopropylamine-containing compounds in medicinal chemistry.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

- National Institutes of Health. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC.

- Unknown Author. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.

- Hoelner, M., et al. (n.d.). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.

- National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials.

- ResearchGate. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.

- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.

- Wikipedia. (n.d.). Cyclopropylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.

- MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC.

- Unknown Author. (n.d.). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives.

- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC PubMed Central.

- National Institutes of Health. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PMC.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 12. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of Pyrimidinyl Cyclopropylamine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with novel biological activities and improved therapeutic indices. This guide focuses on one such combination: the pyrimidinyl cyclopropylamine core. The pyrimidine ring is a cornerstone of numerous bioactive molecules, including the nucleobases of DNA and RNA, lending it inherent biocompatibility and metabolic recognition.[1] The cyclopropylamine moiety, a strained three-membered ring, imparts unique conformational rigidity and metabolic stability, making it a valuable functional group in modern drug design.[2] Together, these fragments create a chemical scaffold with significant potential across multiple therapeutic areas, most notably in oncology and virology. This document provides a detailed exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives, supported by field-proven experimental protocols and quantitative data to empower researchers in their drug discovery efforts.

Chapter 1: The Chemical Rationale: A Synthesis of Stability and Activity

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound integral to a vast array of biological processes.[3] Its presence in the nucleobases cytosine, thymine, and uracil makes it a familiar substrate for cellular machinery, a characteristic that medicinal chemists have exploited for decades. The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous pyrimidine-based drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][4]

The Cyclopropylamine Moiety: Unique Properties and Applications

The cyclopropyl group is considered a "saturated phenyl ring bioisostere" but with distinct advantages. Its three-membered ring introduces significant strain, which influences its electronic properties and reactivity.[2] When attached to a pyrimidine core, the cyclopropylamine moiety offers several key benefits:

-

Conformational Rigidity: The rigid structure of the cyclopropane ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

-

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, particularly oxidation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Improved Physicochemical Properties: It can enhance properties like solubility and membrane permeability, which are critical for oral bioavailability.

The combination of the biologically recognized pyrimidine scaffold with the structurally unique and metabolically robust cyclopropylamine group creates a powerful platform for developing novel therapeutic agents.[5]

Chapter 2: Synthesis and Chemical Space

General Synthetic Strategies

The synthesis of pyrimidinyl cyclopropylamine derivatives typically involves a convergent strategy where the pyrimidine core and the cyclopropylamine moiety are synthesized separately and then coupled. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a di-halogenated pyrimidine serves as the electrophilic partner, and cyclopropylamine acts as the nucleophile. The reaction is often regioselective, allowing for the sequential introduction of different substituents.

For instance, starting with a commercially available precursor like 2,4-dichloropyrimidine, the first chlorine atom can be displaced by cyclopropylamine under basic conditions. The remaining chlorine at the 4-position can then be substituted with another amine or other nucleophile to generate a diverse library of compounds.

Protocol: Synthesis of a 4-Amino-2-(cyclopropylamino)pyrimidine Core

This protocol describes a foundational synthesis adapted from established literature, providing a core scaffold for further derivatization.[6]

Rationale: This procedure utilizes a straightforward SNAr reaction. The choice of starting material, 2-amino-4,6-dichloropyrimidine, allows for selective substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving it to completion. The solvent-free condition at an elevated temperature accelerates the reaction rate.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), cyclopropylamine (1.05 eq), and triethylamine (2.0 eq).

-